4-Octene-3, 3,6-dimethyl-

Physical Chemistry Separation Science Formulation

4-Octene-3,3,6-dimethyl- (CAS 6285-26-3), chemically (Z)-3,6-dimethyloct-4-ene-3,6-diol, is an unsaturated diol with molecular formula C10H20O2 and molecular weight 172.26 g/mol. It features a (Z)-configured double bond between C4 and C5, two chiral centers at C3 and C6, and two tertiary hydroxyl groups.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 6285-26-3
Cat. No. B14732032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octene-3, 3,6-dimethyl-
CAS6285-26-3
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC(C)(C=CC(C)(CC)O)O
InChIInChI=1S/C10H20O2/c1-5-9(3,11)7-8-10(4,12)6-2/h7-8,11-12H,5-6H2,1-4H3/b8-7-
InChIKeyUKCMMWZNXXCOKC-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octene-3,3,6-dimethyl- (CAS 6285-26-3) Procurement Guide: Identity, Specifications, and Differentiation


4-Octene-3,3,6-dimethyl- (CAS 6285-26-3), chemically (Z)-3,6-dimethyloct-4-ene-3,6-diol, is an unsaturated diol with molecular formula C10H20O2 and molecular weight 172.26 g/mol [1]. It features a (Z)-configured double bond between C4 and C5, two chiral centers at C3 and C6, and two tertiary hydroxyl groups . Its predicted physicochemical properties include a boiling point of 261.4±20.0 °C at 760 mmHg, density 0.9±0.1 g/cm³, and XLogP3 of 1.4 [1].

Why 4-Octene-3,3,6-dimethyl- Cannot Be Replaced by Generic Diols or Alkynes in Precision Chemistry


Substituting 4-Octene-3,3,6-dimethyl- with a generic unsaturated diol or alkyne derivative risks compromising reaction outcomes due to distinct stereoelectronic and physical properties. The (Z)-double bond geometry imposes specific conformational constraints that differ from (E)-isomers, directly influencing reactivity in stereoselective transformations [1]. Furthermore, the presence of a double bond rather than a triple bond (as in 3,6-dimethyl-4-octyne-3,6-diol) results in a higher boiling point, different hydrogen-bonding capacity, and altered phase behavior [2]. These differences are not merely academic; they translate into tangible consequences for synthetic planning, purification workflows, and formulation development.

Quantitative and Qualitative Evidence for 4-Octene-3,3,6-dimethyl- Differentiation from Closest Analogs


Boiling Point and Phase State Differentiation: (Z)-Diol vs. Alkyne Derivative

The target (Z)-diol exhibits a predicted boiling point of 261.4±20.0 °C at 760 mmHg and is a liquid at room temperature . In contrast, the alkyne analog 3,6-dimethyl-4-octyne-3,6-diol (CAS 78-66-0) has a reduced pressure boiling point of 484.2 K (211.15 °C) at 0.907 bar and melts at 54-55 °C, existing as a solid [1].

Physical Chemistry Separation Science Formulation

Stereochemical Reactivity Differentiation: Critical Role of Z-Configuration in Cross-Metathesis

A study on the synthesis of the dolabelide C fragment demonstrated that the Z isomer of a related enone was essential for successful cross-metathesis, while the E isomer showed poor reactivity [1]. This finding underscores the synthetic advantage of the (Z)-configured diol in stereoselective transformations.

Stereoselective Synthesis Cross-Metathesis Natural Product Synthesis

Spectral Fingerprint: NMR Differentiation of (Z)-Diol from (E)-Isomers

NMR spectroscopy provides a definitive method to distinguish (Z)- from (E)-isomers of diols. A foundational study on cyclic thionocarbonates derived from diols demonstrated distinct proton and methyl group signals for stereoisomers, enabling quantitative analysis of mixtures [1].

Analytical Chemistry Quality Control Stereoisomer Identification

Chiral Pool Potential: Two Stereocenters for Asymmetric Synthesis

The molecule contains two chiral centers (C3 and C6) . Unlike the alkyne derivative 3,6-dimethyl-4-octyne-3,6-diol, which lacks stereocenters, the (Z)-diol can be resolved into enantiomers or used in diastereoselective reactions .

Asymmetric Catalysis Chiral Building Blocks Pharmaceutical Intermediates

Recommended Research and Industrial Application Scenarios for 4-Octene-3,3,6-dimethyl-


Stereoselective Cross-Metathesis in Natural Product Synthesis

The (Z)-configured double bond of this diol can be leveraged in cross-metathesis reactions to construct trisubstituted olefins with defined geometry, a key step in the synthesis of complex natural products like dolabelide C [2]. The Z-stereochemistry ensures the correct spatial arrangement for subsequent transformations.

Chiral Intermediate for Asymmetric Catalyst Development

The two chiral centers at C3 and C6 make this diol a candidate for resolution into enantiopure forms, which can serve as chiral ligands or building blocks in asymmetric synthesis, particularly in the pharmaceutical industry where stereochemical purity is critical .

Physical Property-Based Formulation for Coatings or Adhesives

The liquid state and specific boiling point of the (Z)-diol, compared to the solid alkyne derivative, may facilitate its use as a reactive diluent, viscosity modifier, or monomer in formulations where low-temperature processing is desired [1].

Analytical Standard for Stereochemical Purity Verification

As a well-defined Z-isomer, this compound can be used as an analytical reference standard to validate chromatographic or NMR methods for assessing stereochemical purity in related diol mixtures, leveraging distinct spectral signatures [3].

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